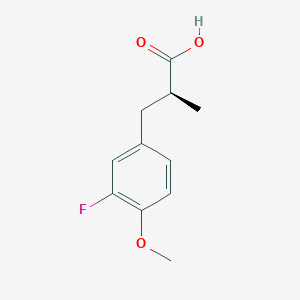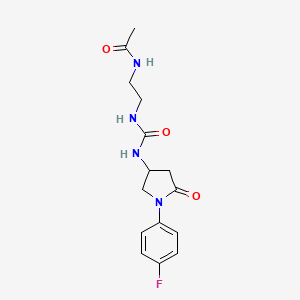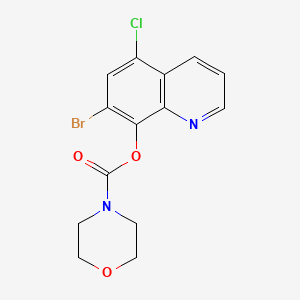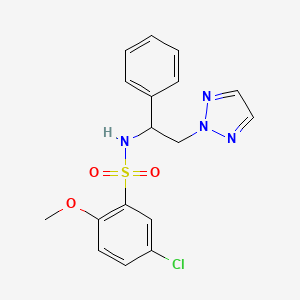
(2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid, also known as FMME, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMME is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to have anti-inflammatory, analgesic, and antipyretic effects.
Mecanismo De Acción
(2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the activity of COX enzymes. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are inflammatory mediators. This compound inhibits the activity of COX enzymes, thereby reducing the production of prostaglandins and other inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. This compound has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. Additionally, this compound has been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid has several advantages for lab experiments. It is a well-characterized compound that is readily available. It has been extensively studied for its biochemical and physiological effects, making it an attractive candidate for further research. However, this compound also has some limitations. It is a relatively complex compound that requires specialized equipment and expertise for its synthesis. Additionally, this compound has limited solubility in water, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid. One area of research is the development of more potent and selective COX inhibitors based on the structure of this compound. Another area of research is the investigation of the potential use of this compound in the treatment of various inflammatory disorders, such as arthritis and inflammatory bowel disease. Additionally, further research is needed to elucidate the molecular mechanisms underlying the anti-inflammatory and analgesic effects of this compound. Finally, the development of new synthetic routes for this compound may lead to more efficient and cost-effective methods for its production.
Métodos De Síntesis
The synthesis of (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid involves the reaction of 3-fluoro-4-methoxybenzaldehyde with 2-methylpropanoic acid in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction to form the final product, this compound. The synthesis method has been optimized to yield high purity and high yield of this compound.
Aplicaciones Científicas De Investigación
(2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of various inflammatory disorders. This compound has been shown to inhibit the activity of cyclooxygenase (COX), an enzyme that plays a crucial role in the inflammatory response. This compound has also been shown to inhibit the production of prostaglandins, which are inflammatory mediators.
Propiedades
IUPAC Name |
(2S)-3-(3-fluoro-4-methoxyphenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-7(11(13)14)5-8-3-4-10(15-2)9(12)6-8/h3-4,6-7H,5H2,1-2H3,(H,13,14)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAABJKSOVYDFKA-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC(=C(C=C1)OC)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B3018169.png)
![Ethyl 4-[(4-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B3018171.png)
![{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B3018172.png)



![(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3-one](/img/structure/B3018179.png)
![(trans,trans)-3,4-Difluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B3018180.png)


![2-amino-N-(2-chlorobenzyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B3018184.png)
![3-chloro-N-(5-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B3018188.png)